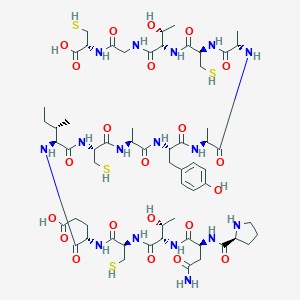
Bis(2-aminoethylthio)methane dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis pathway of Bis(2-aminoethylthio)methane dihydrochloride involves the reaction of 2-aminoethanethiol with formaldehyde in the presence of hydrochloric acid. The detailed synthesis method includes several steps: adding 2-aminoethanethiol to a reaction flask, slowly adding formaldehyde to the reaction flask while stirring continuously, adding hydrochloric acid to the reaction mixture and stirring for several hours at room temperature, heating the reaction mixture to reflux for several hours, cooling the reaction mixture and filtering the resulting solid, washing the solid with water and drying to obtain Bis(2-aminoethylthio)methane dihydrochloride as a white crystalline solid.Molecular Structure Analysis
The molecular formula of Bis(2-aminoethylthio)methane dihydrochloride is C5H16Cl2N2S2. The molecular weight is 239.2 g/mol. The InChI Key is NPYCHXLTKFJAJL-UHFFFAOYSA-N. The IUPAC Name is 2-(2-azaniumylethylsulfanylmethylsulfanyl)ethylazanium;dichloride.Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(2-aminoethylthio)methane dihydrochloride include its molecular formula C5H16Cl2N2S2 and molecular weight 239.2 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Proteomics Research
“Bis(2-aminoethylthio)methane dihydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental setups, including protein identification and quantification, studying post-translational modifications, and protein-protein interactions.
Chemical Synthesis and Reactions
This compound is involved in various chemical reactions and syntheses. It could potentially be used in the synthesis of other complex compounds. For instance, the polymerization of bis [4-bis (2,3-epoxypropylamino)phenyl]methane occurs without an accelerator, leading to the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety.
Molecular Structure Analysis
The molecular structure of “Bis(2-aminoethylthio)methane dihydrochloride” could be complex and interesting. Techniques like single-crystal X-ray diffraction could be used to elucidate its structural features, such as hydrogen bonding.
Polymerization Studies
“Bis(2-aminoethylthio)methane dihydrochloride” might undergo polymerization or other reactions that are sensitive to the reaction conditions and the presence of catalysts or accelerators. These studies could provide valuable insights into the reactivity and stability of this compound.
Thermal Behavior Analysis
The thermal behavior of “Bis(2-aminoethylthio)methane dihydrochloride” could be studied using DSC (Differential Scanning Calorimetry) and TG/DTG (Thermogravimetric Analysis/Derivative Thermogravimetric Analysis) methods. This could reveal information about its thermal stability and detonation characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of “Bis(2-aminoethylthio)methane dihydrochloride” could be quite diverse. Studies on this compound could provide valuable data on its solubility, density, melting point, boiling point, and other physical properties.
Safety and Hazards
When handling Bis(2-aminoethylthio)methane dihydrochloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(2-azaniumylethylsulfanylmethylsulfanyl)ethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYCHXLTKFJAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-aminoethylthio)methane dihydrochloride | |
CAS RN |
22965-82-8 | |
| Record name | Ethylamine, 2,2'-(methylenedithio)bis-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022965828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
